(1S,3S)-3-butylthiolane 1-oxide

Catalog No.
S632341
CAS No.
M.F
C8H16OS
M. Wt
160.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S)-3-butylthiolane 1-oxide

Product Name

(1S,3S)-3-butylthiolane 1-oxide

IUPAC Name

(1S,3S)-3-butylthiolane 1-oxide

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

InChI

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10-/m0/s1

InChI Key

QVVQIIIFHZDBDL-WPRPVWTQSA-N

Synonyms

3-butylthiolane 1-oxide

Canonical SMILES

CCCCC1CCS(=O)C1

Isomeric SMILES

CCCC[C@H]1CC[S@](=O)C1

(1S,3S)-3-butylthiolane 1-oxide is a sulfur-containing organic compound classified as a thiolane, characterized by a five-membered ring structure that includes a sulfur atom and an oxygen atom in its oxide form. The compound has the molecular formula C8H16OSC_8H_{16}OS and a molecular weight of approximately 160.277 g/mol. This compound exists as one of several stereoisomers, with the (1S,3S) configuration being notably significant in biochemical interactions and reactions.

Typical of thiolanes and sulfoxides. Its primary reactivity involves:

  • Oxidation: The sulfur atom can undergo further oxidation to form sulfone derivatives.
  • Nucleophilic Substitution: The thiolane ring can react with nucleophiles, leading to the opening of the ring structure.
  • Enzymatic Reactions: As a substrate analog for alcohol dehydrogenase, it acts as an uncompetitive inhibitor, binding to the enzyme and affecting its catalytic activity without competing with the substrate directly .

The biological activity of (1S,3S)-3-butylthiolane 1-oxide is primarily associated with its role as an inhibitor of alcohol dehydrogenase. It has been shown to bind effectively to the enzyme's active site, influencing its function in ethanol metabolism. The compound exhibits significant inhibitory potency, making it a subject of interest in studies related to alcohol metabolism and potential therapeutic applications for alcohol-related disorders .

Several methods have been developed for synthesizing (1S,3S)-3-butylthiolane 1-oxide, including:

  • Chiral Phase Chromatography: This method allows for the separation of stereoisomers based on their interaction with chiral stationary phases.
  • Chemical Oxidation: Starting from corresponding thiolanes, oxidation can be performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the sulfoxide.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of thiolane oxides from thiolane precursors can provide a more selective route to obtaining this compound .

(1S,3S)-3-butylthiolane 1-oxide has several applications:

  • Pharmaceutical Research: Its role as an alcohol dehydrogenase inhibitor makes it valuable in studying metabolic pathways and developing treatments for alcohol dependence.
  • Biochemical Studies: Used in research to understand enzyme kinetics and mechanisms involving alcohol dehydrogenase.
  • Chemical Synthesis: Acts as a reagent in organic synthesis processes due to its unique structural properties .

Interaction studies have demonstrated that (1S,3S)-3-butylthiolane 1-oxide binds to alcohol dehydrogenase with high affinity. Research indicates that it can alter the enzyme's conformation and dynamics, impacting its catalytic efficiency. The binding characteristics vary among different stereoisomers, with (1S,3R) and (1R,3S) isomers showing differing inhibitory effects compared to (1S,3S) .

(1S,3S)-3-butylthiolane 1-oxide shares structural similarities with other thiolane derivatives and sulfoxides. Below are some comparable compounds:

Compound NameStructure TypeKey Features
3-Pentylthiolane 1-OxideThiolaneSimilar ring structure; different alkyl chain length.
3-Methylthiolane 1-OxideThiolaneShorter alkyl chain; potential for different reactivity.
4-Methylthiazolidine 2-OneThiazolidineContains nitrogen; different biological activity profile.
(1R,3R)-3-butylthiolane 1-OxideThiolaneEnantiomer of interest; differing inhibitory properties.

The uniqueness of (1S,3S)-3-butylthiolane 1-oxide lies in its specific stereochemistry that confers distinct biological activities, particularly its potent inhibition of alcohol dehydrogenase compared to other similar compounds .

Photochemical Rearrangement of Sulfoxide Precursors

Photochemical rearrangement represents a powerful synthetic approach for accessing thiolane 1-oxides through direct transformation of sulfoxide precursors [1] [2]. The photochemical route to thiolane 1-oxide synthesis has been demonstrated to proceed through a rearrangement mechanism that involves the excited singlet state of the sulfoxide substrate [1]. Research by Winkler and Lee established that the preparation of thiolane 1-oxide compounds can be achieved in high yield through photochemically mediated rearrangement of appropriately substituted sulfoxide precursors [2].

The mechanistic pathway for photochemical sulfoxide rearrangement involves the excitation of the sulfoxide chromophore to its singlet excited state [3]. Studies on related sulfoxide systems have shown that in the excited singlet state, the oxyanion of a substituent group can attack the positive sulfur atom, leading to oxygen transfer and subsequent rearrangement [3]. This process is particularly effective for constructing quaternary carbon centers and accessing diverse heterocyclic structures [2].

The photochemical transformation demonstrates excellent selectivity and efficiency under appropriate reaction conditions [1] [2]. The methodology has been shown to be unaffected by typical photochemical quenchers, suggesting a direct intramolecular rearrangement process rather than a sensitized reaction pathway [3]. However, the presence of sensitizers or halogen-containing solvents can alter the reaction course, indicating the importance of careful reaction condition optimization [3].

ParameterOptimal ConditionsYield Range
Light SourceUV irradiation85-95%
Solvent SystemNon-halogenated solvents80-90%
TemperatureRoom temperature85-95%
Reaction Time4-8 hoursVariable

Stereoselective Oxidation of 3-Butylthiolane

Stereoselective oxidation of 3-butylthiolane to its corresponding 1-oxide represents a direct synthetic approach that can provide access to the desired (1S,3S)-stereoisomer [4] [5]. The asymmetric oxidation of sulfides has emerged as one of the most attractive methods for preparing enantiopure sulfoxides due to the broad substrate scope and requirement for only catalytic amounts of chiral complexes [4].

Titanium-based catalytic systems have shown particular promise for the stereoselective oxidation of cyclic sulfides [4]. The titanium complexes, originally developed based on the Sharpless asymmetric epoxidation protocol, utilize titanium tetraisopropoxide with chiral tartrate ligands and tert-butyl hydroperoxide as the oxidant [4]. These systems have demonstrated the ability to produce aryl alkyl sulfoxides with excellent enantioselectivities, reaching up to 99% enantiomeric excess in optimized cases [4].

Vanadium-based systems offer an alternative approach for the stereoselective oxidation of thiolane substrates [4]. These catalysts have shown effectiveness in the asymmetric oxidation of various sulfide substrates, providing good to excellent enantioselectivities depending on the specific ligand system employed [4].

Catalyst SystemOxidantTemperatureEnantioselectivityYield
Titanium-tartratetert-Butyl hydroperoxide0°C85-99% ee75-90%
Vanadium-salenHydrogen peroxideRoom temperature80-95% ee70-85%
Manganese complexesHydrogen peroxide-20°C75-90% ee65-80%

The mechanism of stereoselective oxidation typically involves the coordination of the sulfide substrate to the chiral metal center, followed by oxygen transfer from the coordinated oxidant [4]. The stereochemical outcome is determined by the specific geometry of the substrate-catalyst complex and the approach of the oxidizing species [6].

Enzymatic Approaches for Chiral Sulfoxide Production

Enzymatic approaches for the synthesis of chiral sulfoxides have gained significant attention due to their high stereoselectivity and environmentally benign conditions [7] [8] [9]. Baeyer-Villiger monooxygenases represent the most prominent class of enzymes capable of catalyzing the asymmetric oxidation of sulfides to sulfoxides [7] [8] [9].

Recent discoveries have identified novel Baeyer-Villiger monooxygenases with exceptional activity toward thioether substrates [8] [9]. The BoBVMO enzyme from Bradyrhizobium oligotrophicum and AmBVMO from Aeromicrobium marinum have demonstrated distinct activity and excellent stereoselectivity toward bulky prochiral thioether substrates [8]. These enzymes showed the highest activities toward thioanisole among tested substrates, with specific activities of 0.117 and 0.025 units per milligram protein, respectively [8].

The CbBVMO enzyme system has been engineered through combinatorial mutagenesis to enhance its catalytic performance [7] [9]. The optimized CbBVMO V3 variant achieved a specific activity of approximately 1 unit per milligram for sulfoxide production, with space-time yields reaching 213 grams per liter per day and enantiomeric excess greater than 99% [7] [9].

Enzyme SystemSubstrate SpecificityActivity (U/mg)Enantiomeric Excess
BoBVMOThioanisole0.117>95% (R)
AmBVMOThioanisole0.025>90% (R)
CbBVMO V3Prazole sulfides1.0>99% (R)
FBVMOAlkyl aryl sulfides0.08>95% (R)

The enzymatic sulfoxidation process requires nicotinamide adenine dinucleotide phosphate as a cofactor and flavin adenine dinucleotide as a prosthetic group [8] [9]. Optimization of reaction conditions, including cosolvent selection and cofactor concentrations, has been crucial for achieving high conversion rates and maintaining enzyme stability [8].

Biotransformation using whole-cell systems has also proven effective for sulfoxide production [10]. The fungus Helminthosporium species has been employed for the biotransformation of phenyl alkyl sulfides and benzyl alkyl sulfides, producing sulfoxides with moderate yields and predominant S-chirality at the sulfur center [10].

Resolution Techniques for Diastereomeric Separation

Resolution techniques for separating diastereomeric sulfoxides are essential for obtaining enantiopure (1S,3S)-3-butylthiolane 1-oxide from racemic mixtures [11] [12] [13]. Diastereomeric recrystallization represents the most widely employed method for chiral resolution of sulfoxide enantiomers [11].

The strategy of diastereomeric recrystallization involves two distinct steps [11]. The first step converts the enantiomeric mixture into diastereomers through chemical reaction with an enantiopure resolving agent, which can occur via covalent bond formation or salt formation [11]. The second step employs recrystallization to separate the diastereomers based on their different physical properties, such as solubility and melting point [11].

Chromatographic separation techniques have proven highly effective for sulfoxide resolution [14]. High-performance liquid chromatography using chiral stationary phases has been successfully applied to separate sulfoxide stereoisomers [14]. Polysaccharide-based chiral stationary phases, including Chiralpak AD-H, AS-H, Chiralcel OD-H, and OJ-H columns, have demonstrated excellent separation capabilities for chiral sulfoxides [14].

Separation MethodResolving AgentEfficiencyScalability
Diastereomeric crystallizationTartaric acid derivatives70-85%High
Chiral chromatographyPolysaccharide columns95-99%Moderate
Enzymatic resolutionSulfoxide reductases80-95%High
Viedma ripeningCrystallization with racemization90-99%Moderate

The Viedma ripening technique has emerged as an innovative approach for deracemization of sulfoxides [15]. This method combines crystallization-induced dynamic resolution with in-situ racemization, allowing for the conversion of racemic mixtures to enantiopure products [15]. The process has been successfully demonstrated for allylic sulfoxides, achieving complete deracemization within 3-8 days depending on temperature and solvent conditions [15].

Double salt formation represents another approach for diastereomeric separation [16]. This technique involves the formation of crystalline salts between the racemic sulfoxide and chiral acids, leading to the formation of diastereomeric salt pairs that can be separated based on their different crystallization behaviors [16].

Resolution ParameterOptimal ConditionsSeparation Efficiency
Temperature5-25°C85-95%
Solvent SystemEthanol-water mixtures80-90%
Crystallization Time24-72 hoursVariable
Seed Crystal Ratio1-5% by weight90-99%

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

160.09218630 g/mol

Monoisotopic Mass

160.09218630 g/mol

Heavy Atom Count

10

Wikipedia

3-Butylthiolane 1-Oxide

Dates

Last modified: 07-20-2023

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